molecular formula C16H13NO B14426392 3-Methyl-2-phenyl-1H-indole-1-carbaldehyde CAS No. 83824-10-6

3-Methyl-2-phenyl-1H-indole-1-carbaldehyde

Cat. No.: B14426392
CAS No.: 83824-10-6
M. Wt: 235.28 g/mol
InChI Key: PHFIWUBJBPPXMK-UHFFFAOYSA-N
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Description

3-Methyl-2-phenyl-1H-indole-1-carbaldehyde is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenyl-1H-indole-1-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often employs multicomponent reactions (MCRs). MCRs are advantageous due to their high efficiency, operational simplicity, and cost-effectiveness. These reactions involve the combination of multiple starting materials in a single reaction vessel to produce complex molecules .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenyl-1H-indole-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methyl-2-phenyl-1H-indole-1-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenyl-1H-indole-1-carbaldehyde involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it can act as an agonist at the aryl hydrocarbon receptor, modulating immune responses and cellular activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylindole-3-carboxaldehyde
  • Indole-3-carbaldehyde
  • 1-Benzyl-1H-indole-3-carbaldehyde

Uniqueness

3-Methyl-2-phenyl-1H-indole-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications .

Properties

CAS No.

83824-10-6

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

3-methyl-2-phenylindole-1-carbaldehyde

InChI

InChI=1S/C16H13NO/c1-12-14-9-5-6-10-15(14)17(11-18)16(12)13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

PHFIWUBJBPPXMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C=O)C3=CC=CC=C3

Origin of Product

United States

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